Hypromellose acetate succinate
Overview
Description
It is primarily utilized as an enteric coating agent for solid dosage forms, such as tablets and capsules, to ensure that the active pharmaceutical ingredient is released in the intestine rather than the stomach . This compound is known for its ability to enhance the solubility and bioavailability of poorly soluble drugs .
Mechanism of Action
Target of Action
Hypromellose Acetate Succinate (HPMCAS) is a semisynthetic, inert, and viscoelastic polymer .
Mode of Action
HPMCAS is amphiphilic in nature, meaning it has both hydrophilic and hydrophobic regions . The hydrophobic region of the polymer interacts with the insoluble drug compound, while in an aqueous environment, the hydrophilic portion permits these structures to remain as stable colloids . This interaction helps maintain the drug in a super-saturated condition by inhibiting its precipitation, thereby increasing the rate and extent of dissolution in the aqueous media .
Biochemical Pathways
Instead, it influences the pharmacokinetics of the drug it is formulated with, affecting the drug’s absorption, distribution, metabolism, and excretion .
Pharmacokinetics
HPMCAS is used in pharmaceutical formulations to enhance the solubility of many poorly soluble amorphous products . It is commonly used as a delivery component in oral pharmaceutical products that provides the release of a drug in a controlled fashion, effectively increasing the duration of release of a drug to prolong its therapeutic effects . It also helps in maintaining the drug in a super-saturated condition by inhibiting its precipitation .
Result of Action
The primary result of HPMCAS’s action is the enhancement of the solubility and bioavailability of the drug it is formulated with . By maintaining the drug in a super-saturated state, it increases the rate and extent of drug dissolution in the aqueous media . This leads to an increase in the bioavailability of the drug, thereby enhancing its therapeutic effects .
Action Environment
The action of HPMCAS is influenced by environmental factors such as pH and temperature . For instance, HPMCAS was developed as an enteric film coating because it is insoluble in acidic gastric fluid, but will swell in an aqueous environment . This property allows it to protect the drug from the acidic environment of the stomach and release it in the more neutral environment of the intestines . Additionally, the thermoplastic properties of HPMCAS allow it to be used in processes such as melt extrusion .
Biochemical Analysis
Biochemical Properties
Hypromellose acetate succinate plays a significant role in biochemical reactions, particularly in the pharmaceutical industry. It interacts with various enzymes, proteins, and other biomolecules to enhance the solubility and stability of drugs. The compound’s methoxy and hydroxypropoxy groups facilitate hydrogen bonding with drug molecules, while the acetyl and succinoyl groups provide hydrophobic interactions . These interactions help in stabilizing amorphous dispersions and improving the dissolution rate of drugs .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the bioavailability of drugs by improving their solubility and stability, which in turn affects cellular uptake and distribution . The compound’s ability to form hydrogen bonds and hydrophobic interactions with drug molecules ensures that the drugs are efficiently delivered to target cells, thereby influencing cell function and metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its ability to form hydrogen bonds and hydrophobic interactions with drug molecules. These interactions stabilize the amorphous form of the drug, preventing crystallization and enhancing solubility . Additionally, this compound can inhibit or activate enzymes involved in drug metabolism, thereby affecting the drug’s bioavailability and therapeutic efficacy . The compound’s methoxy and hydroxypropoxy groups play a crucial role in these binding interactions, while the acetyl and succinoyl groups contribute to the hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its stability and resistance to degradation, which ensures that it maintains its efficacy over extended periods . Long-term studies have shown that this compound does not significantly degrade in vitro or in vivo, making it a reliable excipient for pharmaceutical formulations . The compound’s effects on cellular function may vary depending on the duration of exposure and the specific conditions of the laboratory setting .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance the solubility and bioavailability of drugs without causing any adverse effects . At high doses, this compound may exhibit toxic effects, including gastrointestinal irritation and altered cellular metabolism . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for achieving the desired therapeutic outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to drug metabolism and bioavailability. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in drug metabolism . These interactions can affect the metabolic flux and levels of metabolites, thereby influencing the overall pharmacokinetics of the drug . Additionally, this compound may interact with cofactors involved in drug metabolism, further affecting the drug’s bioavailability and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s methoxy and hydroxypropoxy groups facilitate its binding to transporters, ensuring efficient cellular uptake and distribution . Additionally, this compound’s hydrophobic interactions with binding proteins help in its localization and accumulation within specific tissues . These interactions play a crucial role in the compound’s overall efficacy and bioavailability .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For instance, this compound may localize to the endoplasmic reticulum or the Golgi apparatus, where it can interact with enzymes and other biomolecules involved in drug metabolism . These interactions are crucial for the compound’s overall efficacy and therapeutic outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hypromellose acetate succinate is synthesized by esterifying hydroxypropyl methylcellulose with acetic anhydride and succinic anhydride. The reaction typically occurs in the presence of a catalyst, such as pyridine, under controlled temperature and pH conditions . The degree of substitution of acetyl and succinoyl groups can be adjusted to achieve the desired properties of the final product .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous process that involves the esterification of hydroxypropyl methylcellulose in large reactors. The reaction mixture is then neutralized, filtered, and washed to remove any unreacted reagents and by-products. The final product is dried and milled to obtain a fine powder suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Hypromellose acetate succinate primarily undergoes hydrolysis and esterification reactions. It can also participate in substitution reactions where the acetyl and succinoyl groups are replaced by other functional groups .
Common Reagents and Conditions:
Esterification: Acetic anhydride and succinic anhydride are commonly used reagents for the esterification of hydroxypropyl methylcellulose.
Major Products:
Hydrolysis: The major products are acetic acid and succinic acid.
Esterification: The major product is this compound with varying degrees of substitution.
Scientific Research Applications
Hypromellose acetate succinate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a polymer matrix for the preparation of solid dispersions to enhance the solubility of poorly soluble drugs .
- Employed in the development of controlled-release drug delivery systems .
Biology:
- Utilized in tissue engineering as a scaffold material due to its biocompatibility and biodegradability .
Medicine:
- Commonly used as an enteric coating agent to protect drugs from the acidic environment of the stomach and ensure their release in the intestine .
- Helps in maintaining the drug in a super-saturated condition by inhibiting its precipitation, thereby increasing the rate and extent of dissolution in the aqueous media .
Industry:
Comparison with Similar Compounds
Cellulose acetate phthalate (CAP): Another cellulose ester used as an enteric coating agent.
Hydroxypropyl methylcellulose phthalate (HPMCP): Similar to hypromellose acetate succinate but with phthalate groups instead of succinoyl groups.
Comparison:
Thermal Properties: this compound has better thermal stability compared to cellulose acetate phthalate and hydroxypropyl methylcellulose phthalate.
Solubility Enhancement: this compound is more effective in enhancing the solubility of poorly soluble drugs compared to its counterparts.
Bioavailability: this compound provides better bioavailability enhancement due to its ability to maintain drugs in a super-saturated state.
This compound stands out due to its unique combination of properties, making it a versatile and valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
acetic acid;butanedioic acid;methanol;propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.C3H8O2.C2H4O2.CH4O/c5-3(6)1-2-4(7)8;1-3(5)2-4;1-2(3)4;1-2/h1-2H2,(H,5,6)(H,7,8);3-5H,2H2,1H3;1H3,(H,3,4);2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAAPNNKRHMPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O.CC(=O)O.CO.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71138-97-1 | |
Record name | Hypromellose acetate succinate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071138971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cellulose, 2-hydroxypropyl methyl ether, acetate hydrogen butanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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